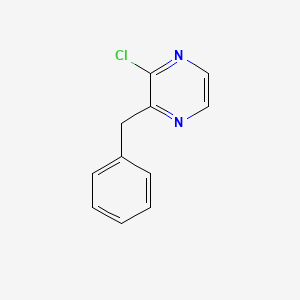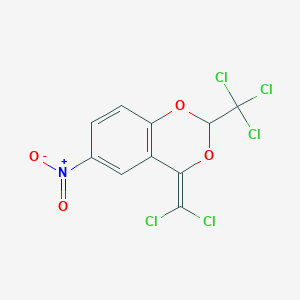
Pyrazine, 2-chloro-3-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pirazina, 2-cloro-3-(fenilmetil)-: es un compuesto orgánico aromático heterocíclico. Consiste en un anillo de pirazina sustituido con un átomo de cloro en la segunda posición y un grupo fenilmetilo en la tercera posición.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción:
Sustitución Nucleofílica: Un método común implica la sustitución nucleofílica de un derivado de pirazina adecuado. Por ejemplo, comenzando con 2-cloropirazina, se puede introducir un grupo bencilo en la tercera posición utilizando un haluro de bencilo en condiciones básicas.
Reacciones de Ciclización: Otro enfoque implica reacciones de ciclización donde una molécula precursora que contiene los grupos funcionales necesarios sufre un cierre de anillo para formar el anillo de pirazina con las sustituciones deseadas.
Métodos de Producción Industrial: La producción industrial de derivados de pirazina a menudo implica procesos de síntesis de varios pasos que se optimizan para el rendimiento y la pureza. Estos procesos suelen incluir:
Reacciones Catalíticas: Utilizando catalizadores para mejorar las velocidades de reacción y la selectividad.
Pasos de Purificación: Emplear técnicas como la cristalización, la destilación y la cromatografía para aislar y purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Reacciones de Sustitución: Pirazina, 2-cloro-3-(fenilmetil)- puede sufrir varias reacciones de sustitución, particularmente en la posición sustituida con cloro. Los reactivos comunes incluyen nucleófilos como aminas y tioles.
Oxidación y Reducción: El compuesto puede participar en reacciones de oxidación y reducción, alterando el estado de oxidación de los sustituyentes o el propio anillo de pirazina.
Reacciones de Acoplamiento Cruzado: Las reacciones de acoplamiento cruzado catalizadas por metales de transición, como las reacciones de Suzuki-Miyaura y Heck, se pueden utilizar para introducir sustituyentes adicionales en el anillo de pirazina.
Reactivos y Condiciones Comunes:
Nucleófilos: Aminas, tioles y alcóxidos.
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Catalizadores: Complejos de paladio, níquel y cobre.
Productos Principales:
Pirazinas Sustituidas: Dependiendo de los reactivos utilizados, se pueden formar varias pirazinas sustituidas.
Derivados Oxidados o Reducidos: Productos con estados de oxidación alterados de los sustituyentes o del anillo de pirazina.
Aplicaciones Científicas De Investigación
Química:
Síntesis de Moléculas Complejas: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Catálisis: Empleado como ligandos en reacciones catalíticas.
Biología y Medicina:
Fármacos: Investigado para su posible uso en el desarrollo de fármacos debido a su actividad biológica.
Agentes Antimicrobianos: Exhibe propiedades antimicrobianas, lo que lo convierte en un candidato para el desarrollo de nuevos antibióticos.
Industria:
Ciencia de Materiales: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo por el cual pirazina, 2-cloro-3-(fenilmetil)- ejerce sus efectos depende de su aplicación específica. En los sistemas biológicos, puede interactuar con varios objetivos moleculares, como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. Los objetivos moleculares y las vías exactas involucradas pueden variar según el contexto y la aplicación específicos.
Comparación Con Compuestos Similares
Compuestos Similares:
2-Cloro-3-metilpirazina: Estructura similar pero con un grupo metilo en lugar de un grupo fenilmetilo.
2-Cloro-3-(2-metilpropil)pirazina: Estructura similar pero con un grupo 2-metilpropilo en lugar de un grupo fenilmetilo.
Singularidad:
Efectos de los Sustituyentes: La presencia del grupo fenilmetilo puede alterar significativamente las propiedades químicas y la actividad biológica del compuesto en comparación con otros compuestos similares.
Reactividad: Los sustituyentes específicos en el anillo de pirazina pueden influir en la reactividad del compuesto en diversas reacciones químicas.
Propiedades
Fórmula molecular |
C11H9ClN2 |
|---|---|
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
2-benzyl-3-chloropyrazine |
InChI |
InChI=1S/C11H9ClN2/c12-11-10(13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
ZBOJSNPGBJMUSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline](/img/structure/B12045751.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12045764.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B12045771.png)



![6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12045791.png)




![N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045818.png)
